molecular formula C7H7IO B148288 4-Iodo-3-methylphenol CAS No. 133921-27-4

4-Iodo-3-methylphenol

Cat. No. B148288
M. Wt: 234.03 g/mol
InChI Key: IYKHMSCHNOEGSE-UHFFFAOYSA-N
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Description

4-Iodo-3-methylphenol is a substituted phenol compound characterized by the presence of an iodine atom and a methyl group attached to the benzene ring. Although the provided papers do not directly discuss 4-Iodo-3-methylphenol, they provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactions of 4-Iodo-3-methylphenol.

Synthesis Analysis

The synthesis of related compounds involves oxidative polycondensation reactions, as seen in the synthesis of oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol (O-2-MPIMP), which uses air O2 and NaOCl as oxidants in an alkaline medium . This method could potentially be adapted for the synthesis of 4-Iodo-3-methylphenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Iodo-3-methylphenol has been characterized using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These studies reveal the presence of non-covalent interactions like C-H⋯π and halogen-halogen interactions, which are crucial in determining the supramolecular architecture of these compounds .

Chemical Reactions Analysis

Photodissociation studies on methylphenols, which are structurally related to 4-Iodo-3-methylphenol, show that O-H bond fission occurs via a repulsive state, leading to the formation of methylphenoxyl radicals . The position of the substituents on the benzene ring influences the vibrational energy disposal and the stability of the resulting radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Iodo-3-methylphenol include molecular weights, polydispersity index, and conductivity values . Schiff base oligomers derived from these phenolic compounds exhibit increased conductivity when doped with iodine . The photolysis of methylphenols provides insights into the O-H bond strengths, which are crucial for understanding the stability and reactivity of 4-Iodo-3-methylphenol .

Scientific Research Applications

Environmental Analysis

A study identified 2-iodo-4-methylphenol as a compound responsible for a medicinal off-odour in mineral water. This compound is extremely potent with low odour thresholds, suggesting its significance in water quality assessment (Strube, Guth, & Buettner, 2009).

Analytical Chemistry

Research on determining methyl-substituted phenols in water involved synthesizing iodine derivatives, indicating the relevance of such compounds in analytical methodologies (Gruzdev, Kuzivanov, Zenkevich, & Kondratenok, 2013).

Pollution Treatment

A study on the oxidation of 4-chloro-3-methylphenol in pressurized hot water with potassium persulfate as an oxidant showed efficient pollutant removal, indicating potential applications in environmental remediation (Kronholm, Metsälä, Hartonen, & Riekkola, 2001).

Water and Effluent Analysis

Research involving the determination of phenolic compounds, including 4-chloro-3-methylphenol, in water and industrial effluents highlights the role of such compounds in environmental monitoring and safety (Castillo, Puig, & Barceló, 1997).

Electroanalytical Applications

The voltammetric determination of 4-chloro-3-methylphenol at a glassy carbon electrode in an electroanalytical study suggests potential applications in sensing and detection technologies (Guijarro, Yáñez-Sedeño, Carrazón, & Polo Díez, 1991).

Chemical Synthesis and Analysis

A study on the synthesis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol using 4-iodophenol as a precursor indicates the role of such iodinated compounds in chemical synthesis and optical property analysis (Praveenkumar, Subala, Anand, & Raman, 2021).

Biodegradation Research

Research on the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, with 4-iodo-3-methylphenol being a related compound, underscores its relevance in studying microbial degradation and environmental bioremediation (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

Safety And Hazards

4-Iodo-3-methylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . The compound has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-iodo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKHMSCHNOEGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439641
Record name 4-iodo-3-methyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methylphenol

CAS RN

133921-27-4
Record name 4-Iodo-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133921-27-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-iodo-3-methyl-phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-3-methylphenol
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Synthesis routes and methods

Procedure details

To a solution of 4-amino-meta-cresol (20.59 g, 167 mmol) in 90 mL of tetrahydrofuran and 280 mL of 3M HCl solution at 0° C. was added a solution of NaNO2 (12.73 g, 184 mmol) in 40 mL of water dropwise over 5 minutes. After 25 minutes, a solution of potassium iodide (112.5 g, 678 mmol) in 85 mL of water was added, and stirring was continued for 15 minutes. The solution was poured into EtOAc and the organic layer was washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The resulting product was purified by silica gel chromatography (0-50% EtOAc/hexane) to provide the desired product as a dark crystalline solid.
Quantity
20.59 g
Type
reactant
Reaction Step One
Name
Quantity
12.73 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
IV Gruzdev, IM Kuzivanov, IG Zenkevich… - Russian Journal of …, 2012 - Springer
… position, namely (Table 1): RI(2-iodophenol) < RI(4-iodophenol), RI(6-iodo-2-methylphenol) < RI(4iodo-2-methylphenol, RI(2-iodo-3-mp, RI(2-iodo3-m) < RI(4-iodo-3-methylphenol, RI(6…
Number of citations: 6 link.springer.com
V Gold, M Whittaker - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
The replacement of the iodine atom by hydrogen through the action of hydriodic acid on some substituted P-iodophenols has been studied kinetically in acetic acid-water mixtures. The …
Number of citations: 10 pubs.rsc.org
AS RAO, K RAMESH, KC Rajanna… - Asian Journal of …, 2018 - researchgate.net
Isoquinolinium bound Cr (VI) reagents like isoquinolinium dichromate (IQDC) and isoquinolinium chlorochromate (IQCC) have been successfully accomplished as efficient reagents for …
Number of citations: 1 www.researchgate.net
R Rodenhouse, V Percec - Polymer bulletin, 1991 - Springer
… 4-Iodo-3-methylphenol 2(2) (3.52 g, 16 mmol) was then added and the reaction mixture was stirred at room temperature for 4 h. The CH2C12 layer was washed with water, dilute …
Number of citations: 38 link.springer.com
SK Varshney, V Prasad, H Takezoe - Liquid Crystals, 2011 - Taylor & Francis
… 4-Iodo-3-methylphenol was made by iodoination of 2-methylphenol (O-cresol) in the presence of iodoic acid. Further, the alkylation of 4-iodo-3-methylphenol under classical reaction …
Number of citations: 21 www.tandfonline.com
M Namavari, N Satyamurthy, ME Phelps… - Applied Radiation and …, 1993 - Elsevier
… its ‘H-NMR signals in the aromatic region with those of 4-iodo-3methylphenol as a model compound. The ‘H-NMR of 4 … This ‘H-NMR pattern is identical to that of 4-iodo-3-methylphenol …
Number of citations: 67 www.sciencedirect.com
JD Olszewski, M Marshalla, M Sabat… - The Journal of Organic …, 1994 - ACS Publications
… 4-Bromophenol, 4-iodo-3-methylphenol, and 3-ethyl-4iodophenol were … 4-Iodo-3-methylphenol (9b). Using method A, m-cresol (10 g, 0.093 mol) was iodinated and allowed to crystallize …
Number of citations: 53 pubs.acs.org
S Samanta, PK Das, S Chatterjee, K Sengupta… - Inorganic …, 2013 - ACS Publications
… Starting from 4-iodo-3-methylphenol, the thiolate ligand bearing arm for covalent attachment to the porphyrin macrocycle (5 (Lig A), Scheme 1) is synthesized in six steps. The …
Number of citations: 61 pubs.acs.org
C Alverez - 2019 - search.proquest.com
This thesis describes the design and synthesis of allosteric, small molecule inhibitors targeting the cancer relevant p 97. Due to its pivotal role of maintaining proteostasis, while both …
Number of citations: 3 search.proquest.com
AS Rao, KC Rajanna, KR Reddy… - Synthesis and Reactivity …, 2016 - Taylor & Francis
Isoquinolinium dichromate and isoquinolinium chlorochromate were found as efficient catalysts to trigger oxidative bromination and iodination of aromatic hydrocarbons with KBr/KI and …
Number of citations: 8 www.tandfonline.com

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